4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide
Overview
Description
4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide, also known as PDM-35, is a chemical compound that belongs to the family of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide involves the binding of the compound to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including the release of neurotransmitters and the regulation of calcium signaling. This compound has also been shown to have an effect on the expression of certain genes, including those involved in neuroprotection and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is that it has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide. One area of research is the potential clinical applications of this compound, particularly in the treatment of neurodegenerative diseases and psychiatric disorders. Another area of research is the development of more selective sigma-1 receptor ligands, which could lead to more targeted therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Scientific Research Applications
4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and protein folding. This compound has been used as a tool for studying the role of the sigma-1 receptor in these processes.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methoxy-4-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-26-18-10-12-20(27-2)19(14-18)24-23(25)17-9-11-21(22(13-17)28-3)29-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWITRQPBIRDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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